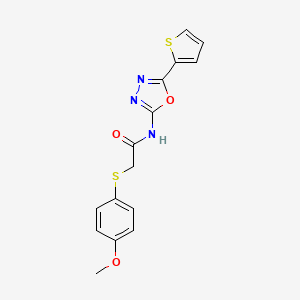

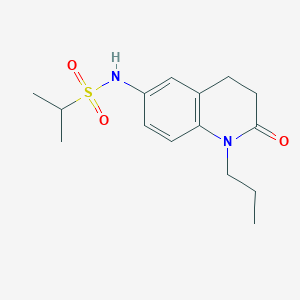

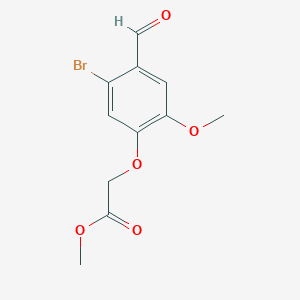

![molecular formula C12H13N3O2S B2929616 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide CAS No. 864858-20-8](/img/structure/B2929616.png)

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide” is a chemical compound with the formula C20H21N3O5S . It is a thienopyridine , which is a class of compounds containing a thiophene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of “N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide” involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions vary, and the process can be carried out in several ways, including stirring without solvent and/or heat, fusion, and others .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C20H21N3O5S/c1-11(24)23-6-5-13-14(9-21)20(29-17(13)10-23)22-19(25)12-7-15(26-2)18(28-4)16(8-12)27-3/h7-8H,5-6,10H2,1-4H3,(H,22,25) . This indicates the presence of various functional groups in the compound, including acetyl, cyano, and acetamide groups .Chemical Reactions Analysis

The compound can participate in a variety of condensation and substitution reactions due to the active hydrogen on C-2 . It can also react with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 415.465, and a mono-isotopic mass of 415.12019 . It contains 20 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis Precursor

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds. The cyano and acetyl groups in its structure are reactive sites that can undergo condensation and substitution reactions, leading to the formation of diverse heterocyclic frameworks . These heterocycles are often found in biologically active molecules, making this application crucial for pharmaceutical research.

Biological Activity Exploration

Due to the presence of the thieno[2,3-c]pyridin moiety, derivatives of this compound exhibit a range of biological activities. Researchers have been exploring its potential as a chemotherapeutic agent, given its ability to interact with biological systems . This exploration includes testing against various cell lines and pathogens to determine its efficacy and safety profile.

Chemotherapeutic Agent Development

The compound’s derivatives are being investigated for their potential use as chemotherapeutic agents. The structural complexity and the presence of multiple functional groups allow for interaction with biological targets, which could lead to the development of new treatments for diseases such as cancer .

Organic Synthesis Methodology

This compound is used to develop new organic synthesis methodologies. For example, it can be involved in neat methods, which are solvent-free reactions that are more environmentally friendly and cost-effective . These methods are significant for the advancement of green chemistry principles in organic synthesis.

Reference Standard for Pharmaceutical Testing

As a compound with defined chemical properties, it can serve as a reference standard in pharmaceutical testing. This application ensures the accuracy and reliability of analytical methods used to assess the quality of pharmaceutical products .

Chemical Intermediate for Diverse Reactions

The compound acts as a chemical intermediate in a variety of reactions. Its structure allows for transformations into other valuable compounds, such as thiophene derivatives when reacted with cyclohexanone, sulfur, and aluminum oxide under specific conditions . These derivatives have their own set of applications, further extending the utility of the original compound.

Mecanismo De Acción

Mode of Action

It is noted that similar compounds have been observed to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle . This suggests that the compound may interact with its targets to influence cell cycle progression, although the exact mechanism remains to be elucidated.

Biochemical Pathways

The observed effects on the cell cycle suggest that it may impact pathways related to cell division and growth .

Result of Action

As mentioned earlier, similar compounds have been observed to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle (especially the G0/G1 phase) . This suggests that the compound may have a significant impact on cell cycle progression.

Propiedades

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-7(16)14-12-10(5-13)9-3-4-15(8(2)17)6-11(9)18-12/h3-4,6H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIXRUWVRJZCBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

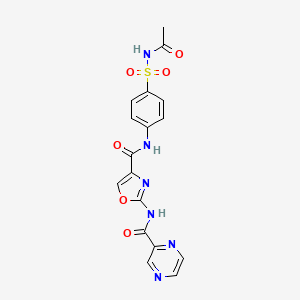

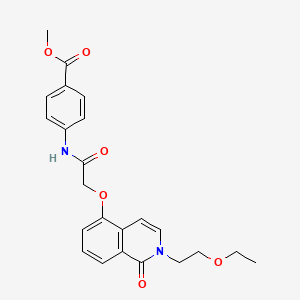

![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929534.png)

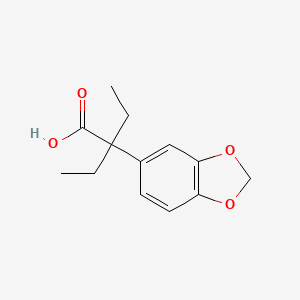

![2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2929536.png)

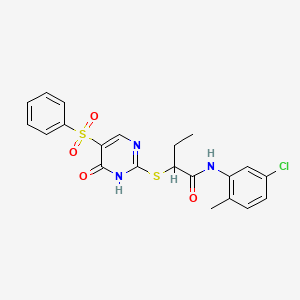

![4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)benzamide](/img/structure/B2929538.png)

![2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide](/img/structure/B2929540.png)